L-Cysteine and its derivatives, such as N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, have been the subject of various studies due to their biological significance and potential applications in different fields. L-Cysteine is a conditionally essential amino acid, particularly important for neonates, as it serves as a precursor for glutathione, an antioxidant that plays a crucial role in reducing oxidative injury2. The acetylated form of L-Cysteine, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC), has been investigated for its toxicity and metabolism in renal cortical slices, providing insights into its mechanism of action and potential implications for renal health1.
The study on N-acetyl-DCVC revealed that it induces dose- and time-dependent toxicity in rabbit renal cortical slices, characterized by decreases in intracellular potassium content and lactate dehydrogenase activity, along with specific histopathological changes1. The transport of N-acetyl-DCVC into cells is mediated by the organic anion system, as evidenced by its inhibition of para-aminohippuric acid (PAH) transport and the reduction of uptake and toxicity in the presence of probenecid, an inhibitor of this transport system1. Unlike its parent compound, DCVC, which may be transported by amino acid systems, N-acetyl-DCVC requires deacetylation before it can be metabolized by beta-lyase, leading to the formation of a reactive product that binds covalently to cellular components1. The study also demonstrated that inhibitors of beta-lyase, such as aminooxyacetic acid (AOAA), can decrease the covalent binding and toxicity of both DCVC and N-acetyl-DCVC, suggesting a shared pathway for their toxic effects1.
In the field of medical nutrition, particularly concerning neonatal care, the supplementation of parenteral nutrition with cysteine, cystine, or N-acetylcysteine has been evaluated for its effects on neonatal growth and health outcomes2. Cysteine supplementation has been shown to improve nitrogen retention, which is crucial for the growth and development of preterm infants2. However, the evidence regarding the benefits of N-acetylcysteine supplementation in extremely low birth weight infants is not conclusive, indicating the need for further research to determine its efficacy and safety2.
The implications of N-acetyl-DCVC for renal health are significant, as the study suggests that both N-acetyl-DCVC and DCVC can produce similar lesions in the proximal tubules of the kidney1. Understanding the transport and metabolism of these compounds is essential for developing strategies to mitigate their toxic effects, which could have applications in preventing or treating renal damage caused by exposure to such nephrotoxic substances1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: